L-655,708 - 130477-52-0

L-655,708

Catalog Number: EVT-271677
CAS Number: 130477-52-0
Molecular Formula: C18H19N3O4
Molecular Weight: 341.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

L-655,708, chemically named ethyl (S)-11,12,13,13a-tetrahydro-7-methoxy-9-oxo-9H-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate, is a synthetic compound classified as an imidazobenzodiazepine. It plays a crucial role in scientific research due to its selective interaction with GABAA receptors, specifically those containing the α5 subunit. This selectivity makes L-655,708 a valuable tool for investigating the role of α5-containing GABAA receptors in various physiological and pathological processes in the central nervous system. []

Diazepam

  • Relevance: Diazepam is relevant to L-655,708 because it exhibits non-selective binding to GABAA receptors, while L-655,708 shows selectivity for α5-containing GABAA receptors. Studies have compared the pharmacological profiles of both compounds to understand the specific roles of different GABAA receptor subtypes. [, , ]

Zolpidem

  • Relevance: Zolpidem serves as a comparative tool to L-655,708 due to its distinct binding profile. Zolpidem exhibits very low affinity for α5-containing GABAA receptors, unlike L-655,708, which demonstrates high selectivity for this subtype. This difference allows for the differentiation and characterization of these receptor subtypes in pharmacological studies. [, , , ]

Ro 15-1788 (Flumazenil)

  • Relevance: Ro 15-1788 is used as a tool compound to study the binding characteristics and selectivity of ligands like L-655,708. For instance, it is used to demonstrate the selectivity of L-655,708 for α5-containing GABAA receptors, as it does not displace L-655,708 binding to the same extent as it does to non-selective ligands. [, , ]

Muscimol

  • Relevance: Muscimol is used in conjunction with L-655,708 to investigate the subunit composition of GABAA receptors. For instance, immunoprecipitation studies using radiolabeled muscimol can be used to quantify the expression of specific GABAA receptor subtypes in tissues. []

CL 218,872

  • Relevance: CL 218,872 is employed as a pharmacological tool for studying the specific roles of α1-containing GABAA receptors. Its effects can be compared and contrasted with those of L-655,708 to discern the specific contributions of α1 and α5-containing receptors to various physiological processes. [, , ]

CGS 8216

  • Relevance: CGS 8216 is used in research to block the effects of benzodiazepines and investigate the function of GABAA receptors. Its effects can be compared with those of L-655,708 to understand the specific roles of α5-containing GABAA receptors. []

Ro15-4513

  • Relevance: Ro15-4513 is structurally similar to L-655,708 and is another tool used to probe the function of α5-containing GABAA receptors. Its affinity profile makes it helpful in distinguishing α5-containing receptors from other benzodiazepine-sensitive GABAA receptor subtypes. []

MRK-016

  • Relevance: MRK-016 represents a next-generation α5-selective inverse agonist compared to L-655,708. Its improved selectivity profile and pharmacokinetic properties make it a promising candidate for studying the therapeutic potential of targeting α5-containing GABAA receptors in cognitive enhancement and other applications. [, , ]

QH-ii-066

  • Relevance: QH-ii-066 serves as a useful tool compound for activating α5-containing GABAA receptors selectively. Its effects can be compared with those of L-655,708 to elucidate the opposite actions of agonists and inverse agonists at this receptor subtype. [, ]

RY-23

  • Relevance: RY-23, similar to L-655,708, is used to investigate the role of α5-containing GABAA receptors in various behavioral and physiological processes. Comparing the effects of these two inverse agonists can provide insights into the specific properties and therapeutic potential of targeting this receptor subtype. []

α5IA

  • Relevance: α5IA, like L-655,708, selectively inhibits α5-containing GABAA receptors. Its development aimed to overcome some limitations of earlier compounds like L-655,708, such as limited brain penetration or off-target effects, to better explore the therapeutic potential of α5-GABAA receptor inhibition. [, ]

α5IA-II

  • Relevance: α5IA-II is another tool compound used in research to investigate the specific roles and therapeutic potential of α5-containing GABAA receptors, similar to L-655,708. []

Basmisanil

  • Relevance: Basmisanil belongs to the same pharmacological class as L-655,708, both being negative allosteric modulators of α5-containing GABAA receptors. Comparing their potencies and efficacies can help understand the structure-activity relationships within this class of compounds and their potential for therapeutic development. []

Ono-160

  • Relevance: Ono-160, similar to L-655,708, is investigated for its potential in treating cognitive disorders. Comparing their pharmacological profiles can provide valuable insights into their suitability for different therapeutic applications. []
Source and Classification

L-655708 is derived from research focusing on the GABA A receptor subtypes, particularly the alpha-5 subtype. It exhibits a high binding affinity for this receptor, making it a valuable tool in neuroscience research aimed at understanding cognitive processes and potential therapeutic applications for cognitive dysfunctions.

Synthesis Analysis

The synthesis of L-655708 involves several chemical reactions that yield the final product. While specific synthetic routes are proprietary to Merck, general methods for synthesizing similar compounds typically include:

  1. Starting Materials: The synthesis often begins with readily available aromatic compounds.
  2. Reactions: Key reactions may include:
    • Nitration: Introduction of nitro groups to aromatic rings.
    • Reduction: Converting nitro groups to amines.
    • Formation of Amides: Coupling reactions to form amide bonds with appropriate carboxylic acids or derivatives.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Technical parameters such as temperature, pH, and reaction time are critical in optimizing the synthesis process.

Molecular Structure Analysis

L-655708 has the molecular formula C18H19N3O4C_{18}H_{19}N_{3}O_{4} with a molar mass of approximately 341.367g/mol341.367\,g/mol. The structure features:

  • Aromatic Rings: Contributing to its lipophilicity and receptor binding characteristics.
  • Functional Groups: Including amine and carboxylic acid moieties that enhance its pharmacological activity.

The three-dimensional structure can be modeled using computational chemistry techniques, allowing researchers to visualize its interaction with GABA A receptors.

Chemical Reactions Analysis

L-655708 participates in various chemical reactions primarily related to its interaction with GABA A receptors:

  1. Binding Affinity Studies: L-655708 has been shown to selectively bind to alpha-5 subunit-containing GABA A receptors with a dissociation constant (KdK_d) of approximately 2.4nM2.4\,nM .
  2. Long-Term Potentiation: In hippocampal slice models, L-655708 enhances long-term potentiation induced by theta burst stimulation, indicating its role in synaptic plasticity .
  3. Antidepressant-like Effects: Studies have demonstrated that L-655708 produces rapid antidepressant-like effects in animal models, which are mediated through alterations in glutamate receptor activity .
Mechanism of Action

L-655708 functions primarily as an inverse agonist at the alpha-5 subtype of GABA A receptors. This mechanism involves:

  • Inhibition of Receptor Activity: By binding to the benzodiazepine site on the GABA A receptor, L-655708 reduces the inhibitory effects of GABA, potentially enhancing neuronal excitability.
  • Cognitive Enhancement: The selective inhibition at alpha-5 subunits is believed to counteract cognitive deficits associated with other benzodiazepines that activate these receptors .

Research indicates that L-655708's effects may involve modulation of glutamate receptors (specifically GluA1) in the medial prefrontal cortex (mPFC), contributing to its sustained antidepressant-like effects .

Physical and Chemical Properties Analysis

L-655708 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents but has limited water solubility.
  • Stability: It remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for formulating dosage forms suitable for experimental or clinical use.

Applications

L-655708 has several potential applications in scientific research and medicine:

  1. Cognitive Enhancement Research: Its ability to improve cognitive performance makes it a candidate for studies on learning and memory.
  2. Neuroscience Studies: As a selective inverse agonist, it provides insights into the role of GABA A receptor subtypes in various neurological conditions.
  3. Therapeutic Potential: Preliminary studies suggest it may help mitigate postoperative cognitive dysfunction and could offer a new avenue for treating depression without psychotomimetic effects .
Introduction to GABA<sub>A</sub> Receptor Pharmacology

Role of α5 Subunit-Containing GABAA Receptors in CNS Function

GABAA receptors are ligand-gated chloride channels that mediate fast inhibitory neurotransmission in the central nervous system (CNS). These receptors assemble as pentameric complexes from 19 possible subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, ρ1-3), with combinatorial diversity governing their physiological and pharmacological properties [5] [9]. Receptors incorporating the α5 subunit (α5-GABAARs) exhibit a distinctive neuroanatomical distribution, with highest density in the hippocampus—a region critical for learning and memory consolidation. Immunohistochemical studies confirm their predominant extrasynaptic localization in hippocampal pyramidal cells and select interneurons, where they generate tonic inhibitory currents that modulate neuronal excitability and synaptic plasticity [2] [5] [10].

Functionally, α5-GABAARs dampen network excitability through persistent chloride conductance, thereby regulating theta rhythm oscillations and spatial memory encoding. Genetic studies using α5 knockout mice or selective antagonists demonstrate reduced tonic inhibition, leading to enhanced long-term potentiation (LTP) and improved performance in Morris water maze tests [3] [8]. Conversely, α5 overexpression impairs memory acquisition, supporting their role as cognitive brakes within hippocampal circuits [10]. Beyond the hippocampus, α5 subunits contribute to GABAARs in the basal ganglia, cortex, and amygdala, implicating them in reward processing, motor coordination, and emotional regulation [2] [5].

  • Table 1: Distinctive Properties of α5-GABAARs vs. Major Synaptic Subtypes
    Propertyα5-GABAARα1-GABAAR
    Primary LocationExtrasynaptic (Hippocampus)Synaptic (Cortex, Thalamus)
    FunctionTonic InhibitionPhasic Inhibition
    In Vivo Knockout EffectEnhanced Spatial MemoryReduced Sedation
    Endogenous ModulatorInosine (Low Affinity)Zn²⁺ (Allosteric Blocker)

Historical Development of Subtype-Selective GABAA Ligands

The quest for subunit-selective GABAAR modulators began with the recognition that classical benzodiazepines (e.g., diazepam) non-selectively potentiate α1-, α2-, α3-, and α5-containing receptors, leading to a constellation of effects (sedation, anxiolysis, amnesia) [4] [6]. This spurred efforts to dissect subtype-specific pharmacology through medicinal chemistry. Early breakthroughs included:

  • Zolpidem: Exhibited preferential affinity for α1-GABAARs, validating α-subunit discrimination [4].
  • L-655,708: Developed by Merck, Sharp & Dohme (1996) as the first α5-selective inverse agonist with >50-fold selectivity over α1, α2, α3, and α6 subtypes (Ki = 0.45 nM for α5β3γ2 vs. 24–82 nM for others) [1] [3] [4].

L-655,708 (ethyl (13aS)-7-methoxy-9-oxo-11,12,13,13a-tetrahydro-9H-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate) was rationally designed by modifying the imidazobenzodiazepine scaffold. Radiolabeled [³H]L-655,708 enabled autoradiographic mapping of α5-GABAARs, confirming hippocampal enrichment and providing a critical tool for receptor characterization [1] [4]. Unlike non-selective inverse agonists (e.g., DMCM), L-655,708 enhanced cognition in rodents without proconvulsant effects at α5-selective doses (0.7 mg/kg i.p.), underscoring its therapeutic potential [3] [8].

  • Table 2: Key α5-Selective Ligands and Their Selectivity Profiles
    Compoundα5 Ki (nM)Selectivity Ratio (vs. α1)Primary Action
    L-655,7080.45107-foldInverse Agonist
    α5IA0.870-foldNegative Allosteric Modulator
    MRK-0160.560-foldInverse Agonist
    Basmisanil (RO5186582)6.025-foldNegative Allosteric Modulator

Rationale for Targeting α5 Subunits in Neuropsychiatric Disorders

The hippocampus-selective expression and cognition-modulating effects of α5-GABAARs make them compelling targets for disorders featuring cognitive impairment or inhibitory dysfunction:

  • Alzheimer’s Disease (AD): α5-GABAARs are preserved in AD hippocampi despite amyloid-β accumulation. In APPNL−F/NL−F knock-in mice, aberrant inhibition in calretinin+ interneurons was normalized by α5-negative allosteric modulators (NAMs), though CCK+ interneurons worsened, highlighting circuit-specific complexities [10].
  • Down Syndrome: Elevated α5 expression in trisomic models contributes to excessive inhibition. α5 NAMs (e.g., RO4938581) rescued hippocampal LTP and spatial learning deficits in Ts65Dn mice [3] [10].
  • Major Depression: Rapid antidepressant effects of α5 NAMs (L-655,708, MRK-016) were demonstrated in chronic stress models, paralleling ketamine’s efficacy by restoring excitatory synaptic strength [3] [9].
  • Postoperative Cognitive Dysfunction (POCD): Sub-anxiolytic doses of L-655,708 prevented isoflurane-induced memory deficits in mice, suggesting α5 overinhibition contributes to anesthetic-induced amnesia [3] [8].

Despite promising preclinical data, clinical translation remains challenging. Basmisanil and MRK-016 failed Phase II trials for Down syndrome and age-related cognitive impairment due to limited efficacy and tolerability issues in elderly patients [10]. This underscores the need for refined compounds with optimized brain penetration and a deeper understanding of α5’s role in human neural networks.

Properties

CAS Number

130477-52-0

Product Name

L-655708

IUPAC Name

ethyl (7S)-15-methoxy-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C18H19N3O4/c1-3-25-18(23)15-16-14-5-4-8-20(14)17(22)12-9-11(24-2)6-7-13(12)21(16)10-19-15/h6-7,9-10,14H,3-5,8H2,1-2H3/t14-/m0/s1

InChI Key

YKYOQIXTECBVBB-AWEZNQCLSA-N

SMILES

CCOC(=O)C1=C2C3CCCN3C(=O)C4=C(N2C=N1)C=CC(=C4)OC

Solubility

Soluble in DMSO, not in water

Synonyms

L-655708; L655708; L 655708; L-655,708; L655,708; L 655,708; FG-8094; FG 8094; FG8094.

Canonical SMILES

CCOC(=O)C1=C2C3CCCN3C(=O)C4=C(N2C=N1)C=CC(=C4)OC

Isomeric SMILES

CCOC(=O)C1=C2[C@@H]3CCCN3C(=O)C4=C(N2C=N1)C=CC(=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.